molecular formula C11H15NO3 B15308139 Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate

Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate

Katalognummer: B15308139
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: CIKFXQIAFWZSSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a methylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate typically involves the esterification of 3-hydroxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The methylamino group can be introduced through a subsequent reaction involving the appropriate amine and a suitable activating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde.

    Reduction: Formation of 2-(3-hydroxyphenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the methylamino group can engage in ionic and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-hydroxyphenyl)-2-(methylamino)acetate: Differing in the position of the hydroxy group on the phenyl ring.

    Ethyl 2-(3-hydroxyphenyl)-2-(ethylamino)acetate: Differing in the alkyl group attached to the amino group.

    Mthis compound: Differing in the ester group.

These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(14)10(12-2)8-5-4-6-9(13)7-8/h4-7,10,12-13H,3H2,1-2H3

InChI-Schlüssel

CIKFXQIAFWZSSY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC(=CC=C1)O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.